molecular formula C9H11NO3 B1600807 2-(2-Nitrophenyl)propan-1-ol CAS No. 64987-77-5

2-(2-Nitrophenyl)propan-1-ol

Cat. No.: B1600807
CAS No.: 64987-77-5
M. Wt: 181.19 g/mol
InChI Key: CIVPZPJJPWVVIP-UHFFFAOYSA-N
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Description

Overview and Academic Significance of 2-(2-Nitrophenyl)propan-1-ol in Modern Organic Chemistry

In the realm of modern organic chemistry, this compound is recognized as a valuable synthetic intermediate and a key building block for more complex molecules. chemimpex.com Its chemical structure, featuring a nitro group ortho to a secondary alcohol, imparts specific reactivity that is exploited in a variety of chemical transformations. The presence of the nitro group, an electron-withdrawing moiety, influences the reactivity of the aromatic ring and the adjacent propanol (B110389) side chain.

The primary academic significance of this compound lies in its role as a precursor to the photolabile protecting group (PPG), 2-(2-nitrophenyl)propoxycarbonyl (NPPOC). google.commdpi.com Photolabile protecting groups are essential tools in multi-step organic synthesis, particularly in the construction of sensitive biomolecules like peptides and oligonucleotides. benthamdirect.comresearchgate.net They allow for the selective protection and deprotection of functional groups using light, a traceless reagent, which offers precise spatial and temporal control over chemical reactions. benthamdirect.comwikipedia.org The NPPOC group, derived from this compound, has been shown to be cleaved by UV light, often more efficiently than the historically significant o-nitroveratryloxycarbonyl (NVOC) group. google.com This enhanced photosensitivity makes it a preferred choice in applications such as photolithographic solid-phase peptide synthesis for creating peptide arrays. google.com

The compound's utility extends beyond its use as a PPG precursor. It serves as a versatile intermediate in the synthesis of a range of organic molecules, including potential drug candidates and agrochemicals. chemimpex.com Its ability to undergo nucleophilic substitution reactions makes it a valuable component for chemists aiming to construct complex molecular architectures with desired biological activities. chemimpex.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 64987-77-5
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol nih.gov
Appearance Brown oil to reddish-yellow clear liquid chemimpex.com
Density 1.21 g/mL chemimpex.com

Historical Context and Evolution of Research on this compound and its Analogues

The journey of this compound and its analogues is intrinsically linked to the broader history and development of photolabile protecting groups. The concept of using light to remove protecting groups in organic synthesis was first demonstrated in 1962 by Barltrop and Schofield. wikipedia.org This pioneering work laid the foundation for a field that would rapidly expand, particularly in the 1970s, with the exploration of PPGs in biochemical systems. wikipedia.org

The emergence of o-nitrobenzyl-based PPGs marked a significant milestone. wikipedia.org Research into these compounds established a set of criteria for evaluating their performance, including factors like high water solubility of photoproducts for biological applications, stability, and a quantum yield for cleavage greater than 0.10. wikipedia.org

Within this context, this compound emerged as a key molecule for the development of the next generation of PPGs. The derived 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group was introduced as a photolabile amino protecting group for amino acids used in photolithographic solid-phase peptide synthesis. google.com A significant advantage of NPPOC-protected amino acids was their faster cleavage rate under UV light compared to the more traditional o-nitroveratryloxycarbonyl (NVOC)-protected counterparts. google.com This improved efficiency was a direct result of the structural nuances of the 2-(2-nitrophenyl)propyl moiety.

Further research has focused on synthesizing and evaluating a wide array of analogues of this compound to fine-tune the properties of the resulting PPGs. researchgate.net Modifications to the phenyl ring and the side chain have been explored to enhance photoreactivity and stability. researchgate.net For instance, the introduction of halo-substituents on the phenyl ring has been shown to improve the deprotection rate. researchgate.net The evolution of this research has been driven by the increasing demand for more efficient and versatile tools in areas like the fabrication of high-density DNA chips and the synthesis of complex cyclic peptides. mdpi.comresearchgate.net

Interdisciplinary Relevance of this compound in Contemporary Scientific Disciplines

The utility of this compound and its derivatives extends far beyond the confines of traditional organic synthesis, demonstrating significant interdisciplinary relevance in various contemporary scientific fields.

Medicinal Chemistry and Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, with a particular focus on those targeting neurological disorders. chemimpex.com Its structural framework is a valuable scaffold for the development of new therapeutic agents. chemimpex.com Furthermore, analogues of this compound have been investigated in the design of prodrugs. For example, 3-(2-nitrophenyl)propan-1-ol (B1590851) has been used as a basis for hypoxia-activated prodrugs, where the nitro group is reduced under low-oxygen conditions typical of solid tumors, leading to the release of an active drug. nih.gov

Materials Science: In the field of materials science, this compound finds applications in the development of novel materials with specific functionalities. chemimpex.com Its derivatives can be incorporated into polymers and coatings to enhance their performance and durability. chemimpex.com The photolabile nature of the nitrophenyl group can be harnessed to create photoresponsive materials, where light can be used to alter the material's properties, such as its solubility or surface characteristics. This has potential applications in areas like photolithography and the creation of smart materials.

Toxicology Research: The compound and its related nitroaromatic structures are subjects of study in toxicology. chemimpex.com Research in this area aims to understand the potential effects of nitro compounds on biological systems. chemimpex.com Toxicological profiles for nitrophenols, for instance, are developed to assess their potential risks to human health and the environment. cdc.gov Studies on this compound contribute to the broader understanding of the toxicity and safety profiles of this class of compounds. chemimpex.com

Analytical Chemistry: In analytical chemistry, this compound can be employed in methods for the detection and quantification of nitro compounds. chemimpex.com This is particularly relevant for environmental monitoring and safety assessments, where the presence of nitroaromatic compounds, often pollutants, needs to be accurately determined. chemimpex.com

The following table provides a summary of the interdisciplinary applications of this compound.

Scientific DisciplineApplication of this compound and its Analogues
Medicinal Chemistry Intermediate for pharmaceuticals, especially for neurological disorders; scaffold for prodrug design. chemimpex.comnih.gov
Materials Science Component in the development of polymers and coatings; precursor for photoresponsive materials. chemimpex.com
Toxicology Subject of study to understand the biological effects and safety of nitro compounds. chemimpex.comcdc.gov
Analytical Chemistry Used in methods for detecting and quantifying nitro compounds for environmental and safety monitoring. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVPZPJJPWVVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464325
Record name 2-(2-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-77-5
Record name 2-(2-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 2 Nitrophenyl Propan 1 Ol and Its Derivatives

Established Synthetic Routes for 2-(2-Nitrophenyl)propan-1-ol

The synthesis of this compound is primarily achieved through the Henry reaction, a classical carbon-carbon bond-forming reaction. This section details the traditional approaches and recent advancements in its synthesis, with a focus on improving efficiency and sustainability.

Classical Chemical Synthesis Approaches and Recent Refinements

The cornerstone of this compound synthesis is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of 2-nitrobenzaldehyde (B1664092) with nitroethane. nih.govorgsyn.org This reaction is reversible and can be catalyzed by a variety of bases, including alkali metal hydroxides, carbonates, and organic amines. orgsyn.org

The reaction proceeds via the deprotonation of nitroethane at the α-carbon to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the diastereomeric β-nitro alcohol products, (1R,2S)- and (1R,2R)-2-(2-nitrophenyl)propan-1-ol (syn and anti isomers). The diastereoselectivity of the reaction can be influenced by the choice of base, solvent, and reaction temperature.

Recent refinements in the classical Henry reaction have focused on improving yields and diastereoselectivity. The use of heterogeneous base catalysts, such as layered double hydroxides, has been explored to simplify catalyst recovery and product purification, contributing to a more streamlined and environmentally friendly process. commonorganicchemistry.com

Below is a table summarizing typical reactants and conditions for the classical Henry reaction leading to this compound.

AldehydeNitroalkaneCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
2-NitrobenzaldehydeNitroethaneKOHAqueous THFRoom TempGoodVariable
2-NitrobenzaldehydeNitroethaneTBAFTHF-78 to RTHighVariable
2-NitrobenzaldehydeNitroethaneHeterogeneous BaseSolvent-free90GoodVariable

Advancements in Sustainable and Green Chemistry Syntheses of this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to β-nitro alcohols. One promising approach is the use of biocatalysis. The asymmetric reduction of α-nitro ketones by alcohol dehydrogenases (ADHs) offers a green alternative for producing enantiopure β-nitro alcohols. mdpi.com This would involve the synthesis of the precursor ketone, 2-nitro-1-(2-nitrophenyl)propan-1-one, followed by its enantioselective reduction using an appropriate ADH. This enzymatic process operates under mild conditions in aqueous media, significantly reducing the environmental impact. mdpi.com

Another green strategy involves conducting the Henry reaction under solvent-free conditions, often facilitated by solid-supported catalysts. scirp.org This approach minimizes the use of volatile and often toxic organic solvents, thereby reducing waste generation and environmental pollution. The use of recyclable heterogeneous catalysts further enhances the sustainability of this method. scirp.org

Asymmetric Synthesis of Enantiopure this compound and Chiral Analogues

The presence of two chiral centers in this compound makes its asymmetric synthesis a key objective for applications requiring enantiomerically pure compounds. Research has focused on the development of catalytic and auxiliary-controlled methods to achieve high levels of enantio- and diastereoselectivity.

Development and Application of Enantioselective Catalysis

Significant progress has been made in the enantioselective Henry reaction through the use of chiral metal complexes and organocatalysts. Chiral copper(II) complexes, in particular, have been shown to be effective catalysts for the asymmetric Henry reaction of various aldehydes, including substituted benzaldehydes.

For instance, an in situ generated catalyst system from novel chiral thiophene-2,5-bis(β-amino alcohol) ligands and Cu(OAc)₂·H₂O has been successfully applied to the asymmetric Henry reaction between 2-nitrobenzaldehyde and nitromethane, yielding the corresponding β-nitro alcohol with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (up to >99%). mdpi.com While this specific example uses nitromethane, the catalytic system demonstrates high potential for the reaction with nitroethane to produce enantiomerically enriched this compound.

Organocatalysis has also emerged as a powerful tool for the asymmetric Henry reaction. mdpi.com Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or prolinol ethers, can activate both the aldehyde and the nitroalkane, facilitating a highly organized transition state that leads to high enantio- and diastereoselectivity. These metal-free systems offer the advantage of being less toxic and more environmentally benign than many metal-based catalysts.

The following table presents examples of catalytic systems used in the asymmetric Henry reaction of 2-nitrobenzaldehyde, which are analogous to the synthesis of the target compound.

Catalyst SystemLigand/CatalystAldehydeNitroalkaneYield (%)ee (%)Diastereomeric Ratio
Cu(OAc)₂·H₂OChiral thiophene-2,5-bis(β-amino alcohol)2-NitrobenzaldehydeNitromethane>9994.6N/A
N,N'-dioxide/Cu(I)Chiral N,N'-dioxideAromatic aldehydesNitroethaneup to 99up to 97up to 16.7:1 (anti/syn)

Data adapted from analogous reactions reported in the literature. nih.govmdpi.com

Chiral Auxiliary and Ligand-Controlled Methodologies

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org In the context of the Henry reaction, a chiral auxiliary can be temporarily attached to either the nitroalkane or the aldehyde to direct the approach of the other reactant, thereby controlling the formation of new stereocenters. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Common chiral auxiliaries used in aldol-type reactions include Evans' oxazolidinones and camphor-derived auxiliaries. wikipedia.org While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, the principles are transferable from other asymmetric aldol (B89426) and Henry reactions. The steric bulk and chelating properties of the auxiliary guide the formation of a specific diastereomer.

Ligand-controlled methodologies, as discussed in the previous section, are closely related. The chiral ligand, bound to a metal center, creates a chiral environment that dictates the stereochemical outcome of the reaction. The choice of ligand is crucial and can often be tuned to favor the formation of either the syn or anti diastereomer with high enantioselectivity. nih.gov

Directed Functionalization and Derivatization Strategies for this compound

The functional groups present in this compound—the primary alcohol, the nitro group, and the aromatic ring—provide multiple sites for further chemical transformations, making it a valuable building block for more complex molecules.

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-nitrophenyl)propanal, or further to the carboxylic acid, 2-(2-nitrophenyl)propanoic acid, using appropriate oxidizing agents and reaction conditions. Mild conditions, such as using pyridinium (B92312) chlorochromate (PCC), would favor the formation of the aldehyde, while stronger oxidants like potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine, yielding 2-amino-1-(2-aminophenyl)propan-1-ol. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.commasterorganicchemistry.com The resulting amino alcohol is a key precursor for the synthesis of various heterocyclic compounds and other biologically active molecules.

Etherification and Esterification of the Alcohol: The hydroxyl group can be converted into an ether or an ester. Etherification can be achieved, for example, through the Williamson ether synthesis, by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under acidic or basic catalysis.

Derivatization for Specific Applications: A notable derivative, 2-(2-nitrophenyl)-1-phenylpropan-1-ol, has been synthesized and utilized as a photolabile protecting group (PPG) in solid-phase peptide synthesis. researchgate.net This highlights the potential for creating functional derivatives of this compound for specialized applications in organic synthesis and materials science.

Selective Modifications of the Nitrophenyl Moiety

The nitrophenyl component of this compound is a key site for chemical manipulation, with the reduction of the nitro group to an amine being the most prominent transformation. This conversion opens up a vast landscape of subsequent reactions, including the formation of heterocyclic systems.

The reduction of the nitro group in aromatic compounds is a well-established process in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for the reduction of nitroarenes to the corresponding anilines. The reaction is typically carried out under mild temperature and pressure conditions, making it a clean and efficient method.

Metal-Mediated Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), is a classic and reliable method for nitro group reduction. This approach is particularly useful for large-scale syntheses due to its cost-effectiveness.

The resulting 2-(2-aminophenyl)propan-1-ol is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions, where the newly formed amino group can react with the propan-1-ol side chain or its derivatives.

Table 1: Representative Methods for the Reduction of the Nitro Group in this compound

Reagent/CatalystSolventProductGeneral Conditions
H₂, Pd/CEthanol or Methanol (B129727)2-(2-Aminophenyl)propan-1-olRoom temperature, atmospheric or slightly elevated pressure
Fe, HClEthanol/Water2-(2-Aminophenyl)propan-1-olReflux
SnCl₂·2H₂OEthanol2-(2-Aminophenyl)propan-1-olReflux
Raney Nickel, H₂Ethanol2-(2-Aminophenyl)propan-1-olRoom temperature, atmospheric pressure

This table presents illustrative examples of common reduction methods. Specific reaction conditions and yields would need to be optimized for this particular substrate.

Directed Transformations of the Propan-1-ol Side Chain

The propan-1-ol side chain of this compound provides another handle for synthetic modifications. The primary hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification, to yield a diverse array of derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the corresponding aldehyde, 2-(2-nitrophenyl)propanal. libretexts.org Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (prepared from chromium trioxide and sulfuric acid), will lead to the formation of the carboxylic acid, 2-(2-nitrophenyl)propanoic acid. libretexts.orglibretexts.org

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-(2-nitrophenyl)propyl acetate. This transformation is useful for introducing a variety of functional groups and modifying the compound's physical and chemical properties.

Etherification: The Williamson ether synthesis provides a general and efficient method for converting the alcohol to an ether. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comjk-sci.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. For example, reacting this compound with sodium hydride followed by methyl iodide would produce 1-methoxy-2-(2-nitrophenyl)propane.

Table 2: Directed Transformations of the Propan-1-ol Side Chain of this compound

Reaction TypeReagent(s)Product
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)2-(2-Nitrophenyl)propanal
Oxidation (to carboxylic acid)Potassium permanganate (KMnO₄)2-(2-Nitrophenyl)propanoic acid
EsterificationAcetic anhydride, Pyridine2-(2-Nitrophenyl)propyl acetate
Etherification (Williamson)1. NaH; 2. CH₃I1-Methoxy-2-(2-nitrophenyl)propane

This table provides illustrative examples of common transformations of the propan-1-ol side chain. The feasibility and efficiency of these reactions on this compound would require experimental verification.

Chemical Reactivity, Reaction Mechanisms, and Photochemistry of 2 2 Nitrophenyl Propan 1 Ol

Reactivity Profiles of the Nitro Group in 2-(2-Nitrophenyl)propan-1-ol

The nitro group is a strong electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations.

Reductive Transformations and Their Synthetic Utility

The reduction of the nitro group in aromatic compounds is a well-established and synthetically valuable transformation. For this compound, this reduction yields 2-(2-aminophenyl)propan-1-ol, a useful synthetic intermediate. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. Hydrogen gas is used as the hydrogen source. This method is generally clean and provides high yields. For instance, 3-[(2-nitrophenyl)amino]propan-1-ol (B8803401) can be reduced to 3-[(2-aminophenyl)amino]propan-1-ol (B3277025) using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere. chemicalbook.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a catalyst like Pd/C. researchgate.net This can be a milder alternative to using hydrogen gas.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction of nitroarenes.

The resulting product, 2-(2-aminophenyl)propan-1-ol, possesses both an amino and a hydroxyl group, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. For example, similar aminophenyl alkanols are used in the synthesis of amino alcohols and can act as catalysts in polymerization reactions. biosynth.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Product
H₂, Pd/C Methanol, room temperature 2-(2-aminophenyl)propan-1-ol
Fe, HCl Reflux 2-(2-aminophenyl)propan-1-ol
SnCl₂, HCl Room temperature 2-(2-aminophenyl)propan-1-ol

Nucleophilic Substitution Reactions Involving the Nitro Functionality

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.

For a nucleophilic substitution to occur on the aromatic ring of this compound, two main scenarios can be considered:

The Nitro Group as an Activating Group: If there were a suitable leaving group (e.g., a halogen) at the ortho or para position relative to the nitro group, the nitro group would facilitate its displacement by a nucleophile. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comyoutube.commasterorganicchemistry.com

The Nitro Group as a Leaving Group: While less common than halogens, the nitro group itself can sometimes act as a leaving group and be displaced by a strong nucleophile, particularly when the aromatic ring is highly activated by other electron-withdrawing groups.

However, for this compound specifically, there are no other substituents on the aromatic ring to act as leaving groups. Therefore, nucleophilic aromatic substitution reactions directly on the ring are not a prominent feature of its reactivity profile under typical conditions.

Reactivity of the Hydroxyl Group in this compound

The primary alcohol functionality in this compound undergoes reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification, Etherification, and Related Condensation Reactions

The primary hydroxyl group of this compound can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This esterification can be catalyzed by acids or bases. For example, reaction with a carboxylic acid in the presence of a catalytic amount of sulfuric acid would yield the corresponding ester. ncerthelp.com

A particularly important application of this reactivity is the use of this compound in the formation of photolabile protecting groups. The compound is a precursor to the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, which is widely used in the synthesis of peptides and oligonucleotides. researchgate.net The NPPOC group is attached to an amine or hydroxyl function of a substrate by reacting it with the chloroformate derivative of this compound. This forms a carbonate, which is structurally similar to an ester. The NPPOC group can then be removed by irradiation with UV light.

Similarly, etherification can be achieved, for example, by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis).

Selective Oxidation Reactions and Applications

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. masterorganicchemistry.comchemguide.co.uklibretexts.org

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are typically used, and the aldehyde product is often removed from the reaction mixture as it forms to prevent further oxidation. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation. This would yield 2-(2-nitrophenyl)propanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium or potassium dichromate and sulfuric acid), will oxidize the primary alcohol to a carboxylic acid. issr.edu.kh This reaction would produce 2-(2-nitrophenyl)propanoic acid.

The presence of the nitro group generally does not interfere with these oxidation reactions, as it is relatively stable under these conditions.

Table 2: Oxidation Products of this compound

Oxidizing Agent Product Product Class
Pyridinium Chlorochromate (PCC) 2-(2-nitrophenyl)propanal Aldehyde

Mechanistic Studies on Photochemical Transformations of this compound and Related Photolabile Systems

The most significant aspect of the chemistry of this compound and its derivatives is their photochemical reactivity. These compounds belong to the class of o-nitrobenzyl photolabile protecting groups (PPGs). Upon irradiation with UV light, they undergo a cleavage reaction that releases the protected molecule. biosyn.com

The key derivative in this context is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group. The photochemical deprotection mechanism of NPPOC and related systems has been extensively studied and is understood to proceed through the following key steps:

Photoexcitation: Upon absorption of a photon (typically in the UV-A range, ~365 nm), the nitro group is promoted to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the aromatic ring). This is a Norrish Type II-like reaction. This step leads to the formation of a transient biradical species, which quickly rearranges to an aci-nitro intermediate. nih.gov

Intermediate Rearrangement and Cleavage: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. For NPPOC, this involves a β-elimination pathway. nih.govresearchgate.net This process leads to the formation of 2-nitrosostyrene, carbon dioxide, and the release of the deprotected molecule (e.g., an alcohol or amine). The photocyclization to an N-hydroxy indole (B1671886) ketone has also been proposed as part of the mechanism. biosyn.com

The efficiency of this photocleavage, described by the quantum yield, can be influenced by various factors, including the substitution pattern on the aromatic ring and the nature of the solvent. nih.gov For instance, derivatives of NPPOC have been developed to enhance the photolysis efficiency by increasing their molar absorptivity at the irradiation wavelength. nih.gov Furthermore, intramolecular sensitization, where another chromophore is attached to the molecule to absorb light and transfer the energy to the NPPOC moiety, has been shown to improve the cleavage rate. nih.govfigshare.com

Table 3: Key Intermediates in the Photolysis of NPPOC

Step Intermediate/Species Description
1 Excited State Nitro Group Formed upon UV light absorption.
2 Aci-nitro Intermediate Formed via intramolecular hydrogen abstraction.

Investigation of Photolytic Cleavage Mechanisms

The photolytic cleavage of this compound and its derivatives is initiated by the absorption of UV light, typically around 365 nm. The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group. Upon photoexcitation, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon of the propanol (B110389) side chain. This process leads to the formation of a transient species known as an aci-nitro intermediate. researchgate.netnih.gov

Research has shown that the subsequent fate of this aci-nitro intermediate can be complex and dependent on the reaction medium. researchgate.netnih.gov Two primary competing pathways have been identified for derivatives of this class:

β-Elimination Pathway: This pathway is favored under conditions that promote the deprotonation of the aci-nitro intermediate. The resulting anion undergoes β-elimination, leading to the release of the protected molecule and the formation of 2-nitrosostyrene as a byproduct. researchgate.netbiosyn.com This is the desired pathway when these compounds are used as photolabile protecting groups.

Nitroso Product Formation: From the undissociated aci-nitro compound, a different rearrangement can occur. This pathway involves the formation of a nitroso-benzylalcohol intermediate, which does not release the protected substrate and is considered a side reaction in the context of photodeprotection. researchgate.netnih.gov

Key Stages in the Photolytic Cleavage of this compound Derivatives
StageDescriptionKey Intermediates/Products
PhotoexcitationAbsorption of a UV photon (e.g., 365 nm) excites the nitro group.Excited-state this compound derivative
Intramolecular H-AbstractionThe excited nitro group abstracts a hydrogen atom from the benzylic carbon.Aci-nitro intermediate
Pathway 1: β-EliminationDeprotonation of the aci-nitro intermediate followed by elimination. This is the productive "uncaging" step.Released alcohol/substrate, CO₂, 2-nitrosostyrene
Pathway 2: RearrangementThe undissociated aci-nitro intermediate rearranges, often leading to inactive byproducts.Nitroso-benzylalcohol species

Role of this compound as a Precursor for Photolabile Protecting Groups

The unique photochemical properties of this compound make it an excellent foundational structure for creating advanced photolabile protecting groups (PPGs). The most prominent of these is the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group. biosyn.comresearchgate.net

The synthesis of NPPOC-based reagents typically involves converting the hydroxyl group of this compound into a more reactive species, such as a carbonochloridate (B8618190) (chloroformate), by reacting it with diphosgene. researchgate.net This activated NPPOC-chloroformate can then be readily attached to various functional groups, particularly the hydroxyl groups of nucleosides and sugars or the amino groups of amino acids. researchgate.netrsc.orgnih.gov

The primary application of the NPPOC group is in the light-directed, solid-phase synthesis of DNA and RNA oligonucleotides for the production of high-density microarrays (biochips). biosyn.comresearchgate.net In this process, a nucleoside building block protected with an NPPOC group at the 5'-hydroxyl position is attached to a growing oligonucleotide chain. The NPPOC group is stable to the chemical conditions of synthesis but can be removed with high spatial and temporal precision by irradiation with UV light. biosyn.comnih.gov This "uncaging" step exposes the hydroxyl group for the next coupling reaction, allowing for the stepwise construction of specific DNA sequences at defined locations on the microarray surface.

Researchers have synthesized a large number of derivatives based on the parent this compound structure to enhance and fine-tune its properties. researchgate.net Modifications include adding substituents to the phenyl ring or altering the side chain to:

Improve the rate and efficiency (quantum yield) of photocleavage. biosyn.com

Shift the absorption wavelength to longer, less damaging wavelengths (e.g., 405 nm). nih.gov

Enhance the neighboring group participation effect to improve stereoselectivity in applications like oligosaccharide synthesis. nih.gov

The development of the NPPOC group and its derivatives, all stemming from this compound, has been a critical advancement, enabling the manufacture of complex, high-density oligonucleotide arrays used in genomics and diagnostics. biosyn.com

Applications of NPPOC as a Photolabile Protecting Group
Protected Molecule ClassFunctional Group ProtectedKey ApplicationReference
Nucleosides (e.g., Thymidine)5'-HydroxylPhotolithographic synthesis of DNA microarrays biosyn.comresearchgate.net
Glycopyranosides (Sugars)6-HydroxylStereoselective glycosylation and assembly of oligosaccharides rsc.orgnih.gov
Amino Acids / PeptidesN-terminus (amino group)Synthesis of caged peptides researchgate.netresearchgate.net

Advanced Applications and Utilization of 2 2 Nitrophenyl Propan 1 Ol in Research

2-(2-Nitrophenyl)propan-1-ol as a Pivotal Building Block in Complex Molecular Synthesis

The primary application of this compound in complex molecular synthesis lies in its conversion to the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group. This photolabile protecting group is instrumental in modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis. researchgate.netresearchgate.netbiosyn.com The NPPOC group can be readily attached to amine functionalities and subsequently removed with high efficiency upon exposure to UV light, typically around 365 nm. researchgate.netgoogle.com This clean and rapid deprotection method offers a significant advantage over traditional chemically-labile protecting groups, which often require harsh acidic or basic conditions that can damage sensitive molecules. researchgate.net

The photodeprotection mechanism of the NPPOC group is believed to involve an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a nitrostyrene derivative and the release of the protected amine as a carbamic acid, which then decarboxylates. mdpi.com This process is notably faster than that of the commonly used o-nitroveratryloxycarbonyl (NVOC) protecting group. researchgate.netgoogle.com

Key Properties of the NPPOC Protecting Group Derived from this compound
PropertyDescriptionSignificance in Synthesis
PhotolabilityCleaved by UV light (approx. 365 nm) researchgate.netgoogle.comAllows for orthogonal deprotection under mild conditions, preserving the integrity of sensitive molecules. biosyn.com
Cleavage SpeedApproximately twice as fast as the NVOC group researchgate.netgoogle.comIncreases the efficiency of synthetic processes, particularly in automated synthesis.
CompatibilityCompatible with standard Fmoc-tBu solid-phase peptide synthesis strategies researchgate.netFacilitates its integration into established synthetic workflows for peptides and other complex molecules.

Applications in Medicinal Chemistry and Pharmaceutical Research

The utility of this compound, through its NPPOC derivative, is particularly pronounced in the realm of medicinal chemistry and pharmaceutical research, where the precise and controlled synthesis of bioactive molecules is paramount.

The NPPOC protecting group is employed in the synthesis of peptide arrays on solid supports, which are valuable tools in drug discovery and diagnostics. researchgate.netgoogle.com These arrays, consisting of a multitude of different peptide sequences, can be used to screen for protein-protein interactions, identify enzyme substrates, and map epitopes. The photolithographic synthesis of these arrays relies on the spatial and temporal control of deprotection afforded by photolabile groups like NPPOC. researchgate.netgoogle.com This technique allows for the creation of high-density microarrays that can accelerate the identification of lead compounds.

Furthermore, the reductive cyclization of related o-nitrophenyl propargyl alcohols, which can be synthesized from precursors similar to this compound, provides a facile route to substituted quinolines. nih.govorganic-chemistry.org Quinolines are a prominent class of heterocyclic compounds that form the core structure of many pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. nih.govijpsjournal.com This synthetic strategy offers a streamlined alternative to traditional quinoline syntheses. organic-chemistry.org

The synthesis of bioactive peptides is a key area where this compound finds application. nih.gov Bioactive peptides are increasingly being investigated as potential therapeutics for a wide range of diseases due to their high specificity and potency. The use of the NPPOC protecting group in SPPS facilitates the synthesis of complex peptides, including cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. researchgate.net For instance, the NPPOC group has been successfully used in the synthesis of a head-to-tail cycloheptapeptide, demonstrating its effectiveness in constructing constrained peptide architectures. researchgate.net

The development of small molecule kinase inhibitors is another area where precise synthetic control is crucial. ed.ac.uk While a direct synthesis of a marketed kinase inhibitor using the NPPOC group is not explicitly detailed in the reviewed literature, the principles of photolithographic synthesis of peptide arrays enabled by NPPOC can be applied to the discovery of peptide-based kinase inhibitors. researchgate.net

While direct synthesis of drugs for neurological disorders using this compound is not prominently documented, its role in synthesizing quinoline derivatives is of significant relevance. acs.orgnih.gov Quinoline-based compounds have been investigated for their potential in treating neurological disorders due to their ability to act as antioxidants and enzyme inhibitors. springernature.com The synthesis of quinolines from o-nitrophenyl precursors provides a pathway to explore novel derivatives with potential neuroprotective properties.

Role in Agrochemical and Fine Chemical Synthesis and Development

The application of this compound in the agrochemical sector is less documented than in pharmaceuticals. However, the synthesis of heterocyclic compounds, a cornerstone of agrochemical research, can benefit from the reactivity of nitrophenyl derivatives. researchgate.netsciencescholar.usresearchgate.net Many insecticides and fungicides are based on heterocyclic scaffolds. nih.gov The ability to synthesize substituted quinolines from nitrophenyl alcohol precursors could be leveraged for the development of new agrochemicals. nih.gov

Application of this compound in Advanced Analytical Methodologies

Detailed methodologies for the specific use of this compound in the detection and quantification of nitro compounds are not prominently featured in peer-reviewed research. While general analytical techniques for nitro compounds exist, the role of this specific propan-1-ol derivative as a key reagent or standard in these methods is not well-established.

Methodologies for the Detection and Quantification of Nitro Compounds

Information regarding the application of this compound as a primary tool for the detection and quantification of other nitro compounds is scarce. The development of analytical methods often relies on compounds with specific and well-characterized reactive or spectroscopic properties that facilitate sensitive and selective measurements. Currently, there is a lack of published research that highlights such a role for this compound.

Chromatographic Separations and Spectroscopic Analysis in Research

Spectroscopic data for this compound, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are available in chemical databases for the purpose of structural confirmation. However, advanced spectroscopic studies that would investigate its utility in more complex analytical research, for instance as a probe or in interaction studies, are not found in the current body of scientific literature.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The fields of supramolecular chemistry and self-assembly focus on the non-covalent interactions between molecules to form larger, organized structures. The presence of a nitro group and a hydroxyl group in this compound could potentially allow it to participate in hydrogen bonding and other non-covalent interactions. However, there is a notable absence of research that explores the deliberate use of this compound as a building block in the design and synthesis of supramolecular architectures or self-assembling systems. The potential for this molecule to engage in predictable and controlled self-assembly to form novel materials or functional systems remains an unexplored area of research.

Theoretical and Computational Chemistry Investigations of 2 2 Nitrophenyl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-(2-nitrophenyl)propan-1-ol. These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical behavior.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences these electronic properties, generally lowering the HOMO and LUMO energy levels. nih.govindexcopernicus.com

Key reactivity descriptors derived from these calculations include:

Ionization Potential (I): The energy required to remove an electron from the molecule (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added to the molecule (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 1: Calculated Reactivity Descriptors for a Representative Nitroaromatic Compound
DescriptorValue (eV)
HOMO Energy-7.5
LUMO Energy-2.0
HOMO-LUMO Gap5.5
Ionization Potential (I)7.5
Electron Affinity (A)2.0
Electronegativity (χ)4.75
Chemical Hardness (η)2.75
Softness (S)0.36
Electrophilicity Index (ω)4.11

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its intermolecular interactions. These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the potential energy surface and the identification of stable conformations.

Conformational Analysis: The presence of rotatable bonds in this compound, such as the C-C bond connecting the propanol (B110389) side chain to the phenyl ring and the C-O bond of the alcohol group, allows for a variety of spatial arrangements of its atoms. MD simulations can map out the conformational landscape, identifying the most energetically favorable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interactions: MD simulations are also adept at modeling the interactions between molecules. For this compound, key intermolecular interactions include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds with other molecules, including solvents and other molecules of the same compound.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nitro and hydroxyl groups create a significant molecular dipole, leading to dipole-dipole interactions.

Understanding these interactions is essential for predicting the compound's behavior in different environments, such as its solubility and aggregation tendencies.

Table 2: Types of Intermolecular Interactions Investigated by MD Simulations for this compound
Interaction TypeDescriptionKey Functional Groups Involved
Hydrogen BondingStrong directional interaction involving a hydrogen atom bonded to a highly electronegative atom.-OH group
π-π StackingNon-covalent interaction between aromatic rings.Nitrophenyl ring
Dipole-Dipole InteractionsAttractive or repulsive forces between polar molecules.-NO2 and -OH groups
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire molecule

In Silico Modeling and Prediction of Reaction Pathways

Computational modeling provides a powerful means to predict the likely reaction pathways of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with different pathways. This information is critical for understanding the kinetics and thermodynamics of potential reactions.

For nitroaromatic compounds, a common and well-studied reaction is nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. Computational studies can model the attack of various nucleophiles on the aromatic ring of this compound, predicting the most likely sites of attack and the structures of the resulting intermediates (Meisenheimer complexes). nih.gov

Furthermore, in silico methods can be used to investigate other potential reactions, such as the oxidation of the alcohol group or the reduction of the nitro group. By calculating the reaction energies and activation barriers for these different pathways, it is possible to predict which reactions are most likely to occur under specific conditions. These computational predictions can then guide the design of synthetic routes and help to understand potential degradation pathways.

Computational Approaches to Structure-Activity Relationship (SAR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For derivatives of this compound, QSAR studies can be employed to predict their activities and to guide the design of new molecules with desired properties. nih.govnih.gov

The general workflow of a QSAR study involves:

Data Collection: A dataset of molecules with known activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be classified as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological polar surface area).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume).

Quantum chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Advanced Analytical Techniques for the Comprehensive Characterization and Reaction Monitoring of 2 2 Nitrophenyl Propan 1 Ol

Advanced Spectroscopic Methodologies (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry, Vibrational Circular Dichroism)

Advanced spectroscopic techniques are indispensable for the complete structural and stereochemical elucidation of 2-(2-Nitrophenyl)propan-1-ol. While standard one-dimensional Nuclear Magnetic Resonance (NMR) provides basic structural information, multi-dimensional NMR experiments are required to resolve complex spin systems and confirm connectivity. High-resolution mass spectrometry (HRMS) offers precise mass measurements to verify the elemental composition, and chiroptical techniques like Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of its enantiomers.

Multi-dimensional Nuclear Magnetic Resonance (NMR)

Multi-dimensional NMR spectroscopy provides detailed insights into the molecular structure by mapping correlations between different nuclei. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unequivocally assign all proton (¹H) and carbon (¹³C) signals.

¹H-¹H COSY: This experiment would reveal proton-proton coupling networks. For this compound, it would show correlations between the methyl protons (H3), the methine proton (H2), and the methylene (B1212753) protons (H1), as well as couplings between the aromatic protons.

¹H-¹³C HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

¹H-¹³C HMBC: This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and confirming the connectivity between the propanol (B110389) side chain and the nitrophenyl ring.

Interactive Data Table: Predicted NMR Assignments for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (-CH₂OH)~3.7 (m, 2H)~66C2, C7, C1'
2 (-CH)~3.5 (m, 1H)~40C1, C3, C1', C2', C6'
3 (-CH₃)~1.2 (d, 3H)~18C1, C2
1' (C-Ar)-~145H2, H6'
2' (C-NO₂)-~149H2, H3'
3' (CH-Ar)~7.6 (d)~128C2', C4', C5'
4' (CH-Ar)~7.4 (t)~133C2', C3', C5', C6'
5' (CH-Ar)~7.6 (t)~124C1', C3', C4', C6'
6' (CH-Ar)~7.9 (d)~133C1', C2', C4', C5'

Note: Predicted values are illustrative. Actual shifts depend on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₁NO₃), the expected exact mass can be calculated and compared to the experimental value. Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum also provides valuable structural information.

Interactive Data Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₁₁NO₃
Calculated Monoisotopic Mass181.0739 g/mol
Expected [M+H]⁺ Ion (ESI)182.0812 m/z
Expected [M+Na]⁺ Ion (ESI)204.0631 m/z
Common Fragment Ion (EI)[M-H₂O]⁺ (m/z 163.0633)
Common Fragment Ion (EI)[M-CH₂OH]⁺ (m/z 150.0655)

Vibrational Circular Dichroism (VCD)

VCD is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is a powerful method for determining the absolute configuration (R or S) of enantiomers in solution. nih.gov The experimental VCD spectrum of an enantiomer of this compound would be compared to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. wikipedia.org

Sophisticated Chromatographic and Electrophoretic Techniques (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry for Mechanistic Studies)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, particularly for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral HPLC is the premier technique for separating and quantifying these enantiomers. phenomenex.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. mdpi.com The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. hplc.eu

Interactive Data Table: Illustrative Chiral HPLC Method Parameters
ParameterCondition
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Expected ResultTwo distinct peaks corresponding to each enantiomer

Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Studies

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com It is an invaluable tool for monitoring reactions involving this compound and its isomers, such as 1-(2-nitrophenyl)propan-1-ol. rsc.org In mechanistic studies, GC-MS can be used to identify and quantify reactants, intermediates, byproducts, and the final product over time. nih.gov For instance, in a study on the copper-catalyzed transformation of aryl alcohols, GC was used to determine the yield of products derived from substrates like 1-(2-nitrophenyl)ethanol. rsc.orgnih.gov The mass spectrometer provides structural confirmation of the separated components based on their fragmentation patterns. ijrpp.com

X-ray Crystallography for Definitive Structural Elucidation of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable single crystals of the parent compound, this compound, might be challenging, derivatization can facilitate crystallization. For example, converting the primary alcohol to an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate derivative) can enhance crystallinity. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a chiral derivative, the analysis would also unambiguously establish the relative and absolute stereochemistry.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative
ParameterExample Value
Compound2-(2-Nitrophenyl)propyl p-nitrobenzoate
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 10.5 Å, b = 6.2 Å, c = 12.8 Å, β = 98.5°
Resolution0.75 Å
Key FindingUnambiguous assignment of the (R) or (S) configuration

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures without the need for prior isolation of each component.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples an HPLC system with an NMR spectrometer. sumitomo-chem.co.jpresearchgate.net This allows for the acquisition of NMR spectra for compounds as they elute from the chromatography column. semanticscholar.orgmdpi.com For a reaction mixture containing this compound, LC-NMR could be used to separate the target compound from starting materials and byproducts, while providing detailed structural information for each component in real-time. wiley.com The technique can be operated in on-flow, stopped-flow, or loop-collection modes to balance chromatographic resolution and NMR sensitivity. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines gas chromatography with Fourier-transform infrared (FTIR) spectroscopy. As volatile components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, where their IR spectrum is recorded. nih.gov This technique is particularly useful for distinguishing between structural isomers that may have very similar mass spectra but different IR spectra due to differences in their functional groups or bond vibrations. researchgate.net For example, GC-IR could differentiate this compound from its isomer, 1-(2-nitrophenyl)propan-2-ol, by detecting differences in the fingerprint region of their vapor-phase IR spectra.

Future Perspectives and Emerging Research Directions for 2 2 Nitrophenyl Propan 1 Ol

Unexplored Potential in Novel Synthetic Transformations and Cascade Reactions

The strategic placement of the hydroxyl and nitro functional groups in 2-(2-nitrophenyl)propan-1-ol opens the door to a variety of unexplored synthetic transformations. A significant area of potential lies in the development of novel cascade reactions, which are multi-step reactions that occur in a single pot, enhancing synthetic efficiency. For instance, the reduction of the nitro group to an amine can trigger a sequence of intramolecular reactions. This newly formed amino group can participate in cyclization reactions with the adjacent side chain, providing a direct pathway to valuable nitrogen-containing heterocyclic compounds like quinolines and indoles.

Researchers are investigating domino reactions where the initial reduction is followed by intramolecular cyclizations, leading to complex molecular scaffolds from simple starting materials. ub.edu Such processes are highly atom-economical, minimizing waste and simplifying purification. The development of these intricate reaction cascades represents a significant challenge and a substantial opportunity in modern organic synthesis. ub.edunih.gov

Integration into Advanced Catalytic Systems and Asymmetric Synthesis Paradigms

The inherent chirality of this compound makes it a compelling candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. wikipedia.orguwindsor.ca A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.uk After the desired chiral product is formed, the auxiliary can be removed and potentially recycled. The hydroxyl group of this compound can be attached to a substrate, and its chiral environment can direct the approach of reagents to create a specific stereoisomer.

Furthermore, derivatives of this compound could be designed as novel chiral ligands for transition metal catalysts. The hydroxyl group and the nitro group (or its reduced amine form) can act as binding sites for a metal center, creating a well-defined chiral pocket around the catalytically active site. These new catalytic systems could be applied to a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. york.ac.ukdu.ac.in

Innovative Applications in Photoreleasable Systems and Optogenetic Tools

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, often referred to as a "photocage." researchgate.net These groups can be cleaved from a molecule upon exposure to light, typically UV light. nih.govmdpi.com This property allows for the precise spatial and temporal control of the release of biologically active compounds. nih.govupenn.edu this compound is a derivative of this class of compounds and holds significant potential for the development of advanced photoreleasable systems.

By attaching a drug or a signaling molecule to the hydroxyl group of this compound, a "caged" and inactive version of the molecule can be created. nih.gov Irradiation with a focused light source can then trigger the release of the active molecule at a specific time and location. upenn.edu This technology is particularly valuable in the field of optogenetics, where light is used to control the activity of cells in living tissue. The development of new photocages based on the this compound scaffold could lead to more efficient and wavelength-specific tools for studying and controlling biological processes. researchgate.net

Table 1: Decomposition of o-Nitrobenzyl Derivatives Under Photolysis

CompoundIrradiation Time (min)Decomposition (%)Wavelength (nm)
1-o-Nitrophenethyl tosylate10>80365
1-o-Nitrophenethyl phosphate10>80365
1-o-Nitrophenethyl benzoate (B1203000)10>80365
o-Nitrobenzyl compound 1606400
o-Nitrobenzyl compound 16027365
o-Nitrobenzyl compound 16043300

This table presents data on the photodecomposition of various o-nitrobenzyl derivatives, illustrating the efficiency of photocleavage under specific light conditions. Data sourced from Kim, M. S., & Diamond, S. L. (2006). nih.govupenn.edu

Comprehensive Biological and Pharmacological Profiling of Novel Derivatives

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. scielo.brencyclopedia.pubnih.gov The bioreduction of the nitro group within cells can lead to the formation of reactive species that are toxic to microorganisms or cancer cells. scielo.brnih.gov This established bioactivity suggests that novel derivatives of this compound could be promising candidates for drug discovery.

A systematic approach to synthesizing a library of derivatives, with modifications to the aromatic ring and the propanol (B110389) side chain, followed by comprehensive biological screening is a key future direction. researchgate.net Such studies could identify new compounds with potent and selective activity against various diseases. nih.gov Understanding the structure-activity relationships of these new molecules will be crucial for optimizing their therapeutic potential and minimizing potential toxicity. scielo.brnih.gov

Development of Sustainable and Atom-Economical Synthetic Approaches for this compound

The principles of green chemistry, which emphasize the development of environmentally benign chemical processes, are becoming increasingly important. chemistryviews.org Future research will focus on creating sustainable and atom-economical methods for the synthesis of this compound. rsc.orgacs.org Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. nih.gov

One promising approach is the use of biocatalysis. researchgate.net Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of the corresponding ketone, 2-(2-nitrophenyl)propan-1-one, to produce the desired chiral alcohol with high enantioselectivity. mdpi.comtudelft.nl Biocatalytic reactions are often performed in water under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.netmdpi.com The development of robust and efficient enzymatic processes for the synthesis of this compound will be a critical step toward its large-scale and sustainable production. semanticscholar.orgresearchgate.net

Table 2: Comparison of Synthetic Methods for Chiral Alcohols

MethodCatalyst/SystemKey AdvantagesPotential Drawbacks
Chemical Asymmetric Synthesis Chiral Metal Catalysts, Chiral AuxiliariesHigh yields, well-established methodsOften requires expensive/toxic metals, harsh conditions
Biocatalysis Whole Cells (e.g., Lactobacillus), Isolated Enzymes (ADHs)High enantioselectivity, mild conditions, environmentally friendlyEnzyme stability, substrate scope limitations, cofactor regeneration

This table provides a comparative overview of chemical and biocatalytic approaches for synthesizing chiral alcohols, highlighting the trend towards more sustainable methods. researchgate.netmdpi.comresearchgate.net

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Nitrophenyl)propan-1-ol

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